molecular formula C21H22N2O3S B297416 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Número de catálogo: B297416
Peso molecular: 382.5 g/mol
Clave InChI: SJPYRHZHMDKQSW-NLUKZUHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and pharmacological applications. DMEMB belongs to the class of thiazolidinone derivatives and has shown promising results in various preclinical studies.

Mecanismo De Acción

The exact mechanism of action of 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through multiple pathways. This compound has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation, cancer, and diabetes. It also modulates the expression of genes involved in apoptosis, cell cycle regulation, and angiogenesis. Furthermore, this compound has been shown to activate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity by increasing the expression of insulin signaling proteins, such as IRS-1 and GLUT4.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high yield and purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Direcciones Futuras

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has shown promising results in various preclinical studies, and its potential therapeutic and pharmacological applications are still being explored. Future research on this compound should focus on its safety and efficacy in human clinical trials. Furthermore, the mechanism of action of this compound should be further elucidated to identify its molecular targets and signaling pathways. Additionally, the potential of this compound as a drug candidate for various diseases, such as cancer, inflammation, and diabetes, should be further investigated. Finally, the development of novel this compound derivatives with improved pharmacological properties should be explored.

Métodos De Síntesis

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one can be synthesized through a condensation reaction between 2,6-dimethylaniline and 3-ethoxy-4-hydroxybenzaldehyde in the presence of glacial acetic acid. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to obtain this compound. The synthesis method of this compound has been optimized to achieve high yield and purity, making it suitable for large-scale production.

Aplicaciones Científicas De Investigación

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic and pharmacological applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. It has also been shown to reduce inflammation and oxidative stress in various animal models. Furthermore, this compound has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Propiedades

Fórmula molecular

C21H22N2O3S

Peso molecular

382.5 g/mol

Nombre IUPAC

(5E)-2-(2,6-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-17-11-15(9-10-16(17)24)12-18-20(25)23(4)21(27-18)22-19-13(2)7-6-8-14(19)3/h6-12,24H,5H2,1-4H3/b18-12+,22-21?

Clave InChI

SJPYRHZHMDKQSW-NLUKZUHQSA-N

SMILES isomérico

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C)O

SMILES canónico

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.